molecular formula C9H18O3 B13760479 3-Methoxybutyl isobutyrate CAS No. 72785-13-8

3-Methoxybutyl isobutyrate

Cat. No.: B13760479
CAS No.: 72785-13-8
M. Wt: 174.24 g/mol
InChI Key: IBGVCUQZCCGGCH-UHFFFAOYSA-N
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Description

3-Methoxybutyl isobutyrate: is an organic compound with the molecular formula C₉H₁₈O₃. It is an ester formed from the reaction of 3-methoxybutanol and isobutyric acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxybutyl isobutyrate can be synthesized through the esterification reaction between 3-methoxybutanol and isobutyric acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification process. The reactants, 3-methoxybutanol and isobutyric acid, are fed into a reactor along with a catalyst. The reaction mixture is heated to the desired temperature, and the ester is continuously removed from the reaction mixture to drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxybutyl isobutyrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester to the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxybutyl isobutyrate has several applications in scientific research:

    Chemistry: It is used as a solvent and intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-methoxybutyl isobutyrate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 3-methoxybutanol and isobutyric acid, which can further participate in biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in biological systems or industrial processes.

Comparison with Similar Compounds

    Methyl isobutyrate: An ester with similar structural features but different applications.

    Ethyl isobutyrate: Another ester with comparable properties but distinct uses.

    Butyl isobutyrate: Shares structural similarities but varies in its industrial applications.

Uniqueness: 3-Methoxybutyl isobutyrate is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

72785-13-8

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

3-methoxybutyl 2-methylpropanoate

InChI

InChI=1S/C9H18O3/c1-7(2)9(10)12-6-5-8(3)11-4/h7-8H,5-6H2,1-4H3

InChI Key

IBGVCUQZCCGGCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OCCC(C)OC

Origin of Product

United States

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